7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14851445
InChI: InChI=1S/C15H16N4O4/c1-8-16-15-17-10(14(20)21)7-11(19(15)18-8)9-5-4-6-12(22-2)13(9)23-3/h4-7,11H,1-3H3,(H,20,21)(H,16,17,18)
SMILES:
Molecular Formula: C15H16N4O4
Molecular Weight: 316.31 g/mol

7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC14851445

Molecular Formula: C15H16N4O4

Molecular Weight: 316.31 g/mol

* For research use only. Not for human or veterinary use.

7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C15H16N4O4
Molecular Weight 316.31 g/mol
IUPAC Name 7-(2,3-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C15H16N4O4/c1-8-16-15-17-10(14(20)21)7-11(19(15)18-8)9-5-4-6-12(22-2)13(9)23-3/h4-7,11H,1-3H3,(H,20,21)(H,16,17,18)
Standard InChI Key LUPUWXLXCBAOOG-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=C(C(=CC=C3)OC)OC

Introduction

Synthesis and Preparation

The synthesis of triazolopyrimidine derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of related compounds may involve the use of additives like 4,4’-trimethylenedipiperidine to facilitate efficient and eco-friendly reactions in green solvents .

Pharmacological Activities

While specific pharmacological data for 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acid is not available, triazolopyrimidines in general have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Some triazolopyrimidines have demonstrated activity against bacteria and fungi.

  • Antiviral Activity: These compounds have been explored for their potential to inhibit viral replication.

  • Anticancer Activity: Research has indicated that certain triazolopyrimidines may exhibit cytotoxic effects against cancer cells.

Data Table for Related Compounds

Given the lack of specific data on the compound , the following table provides information on a related compound for context:

Compound NameMolecular FormulaMolecular Weight (g/mol)LogP
Ethyl 7-hydroxy-5-methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylateC10H12N4O3S268.29-
2-(benzylsulfanyl)-7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxamideC29H29N5O4S543.644.9318

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